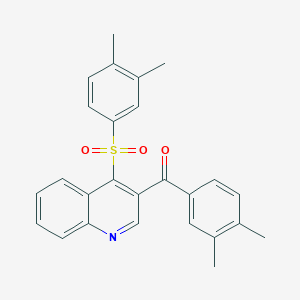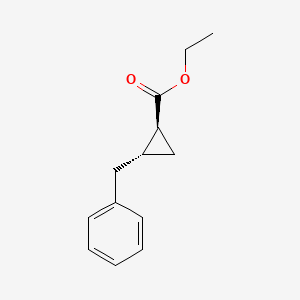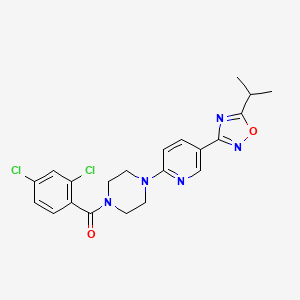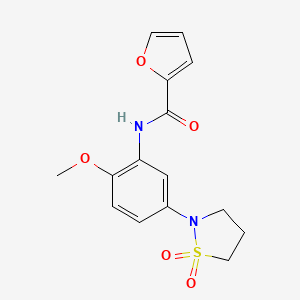![molecular formula C14H21NO3 B2769434 [(1-Adamantylacetyl)amino]acetic acid CAS No. 237400-99-6](/img/structure/B2769434.png)
[(1-Adamantylacetyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(1-Adamantylacetyl)amino]acetic acid” is a biochemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 . It is used for proteomics research .
Synthesis Analysis
The synthesis of “this compound” involves the autoacylation of 1-Adamantylacetic acid in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst . This technique can be used to synthesize sterically hindered 1-adamantyl(1-adamantylacetyl)ketene in quantitative yield .Physical And Chemical Properties Analysis
The physical properties of “this compound” include a predicted melting point of 179.60° C, a predicted boiling point of 484.5° C at 760 mmHg, a predicted density of 1.2 g/cm^3, and a predicted refractive index of n 20D 1.56 .Aplicaciones Científicas De Investigación
Self-Acylation and Derivative Synthesis
Self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride, catalyzed by triflic acid, has been utilized as an efficient approach for synthesizing previously unknown 2,4-bis(1-adamantyl)aceto-acetic acid, its esters, amides, and the sterically hindered 1-adamantyl(1-adamantylacetyl)ketene. This method opens new routes for creating various adamantylated compounds with potential chemical and pharmaceutical applications (Kovalev et al., 2010).
Antiviral Adamantane Derivatives
Research has been conducted on the synthesis of adamantane derivatives, including 1-adamantylacetic acid, for their antiviral activities. These compounds were evaluated for their effectiveness against the Newcastle disease virus, showcasing the potential of adamantane-based compounds in antiviral drug development (Aigami et al., 1975).
α-Imino Derivatives and Cellular Uptake Enhancement
The synthesis of α-imino derivatives of 1-adamantylacetic acid has been explored, with potential implications in enhancing the cellular uptake of peptide nucleic acids (PNAs). Adamantyl-acetic acid conjugation to PNAs has shown to improve their endosomal cellular uptake, highlighting the compound's utility in improving the delivery of therapeutic nucleic acids (Ljungstrøm et al., 1999).
Novel Adamantylacetyl Derivatives
Synthesis and biological evaluation of novel adamantylacetyl derivatives of peptidoglycan monomer have indicated their immunomodulatory activity. These findings underscore the potential of adamantane derivatives in modulating immune responses, which could be leveraged in designing new immunotherapeutic agents (Ljevaković et al., 2000).
Direcciones Futuras
The future directions for “[(1-Adamantylacetyl)amino]acetic acid” could involve its use in proteomics research . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This could lead to the development of new materials based on natural and synthetic nanodiamonds .
Propiedades
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-12(15-8-13(17)18)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h9-11H,1-8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGZZKSHIOWKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2769352.png)
![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid](/img/structure/B2769353.png)



![7-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2769360.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2769362.png)



![N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2769367.png)


![N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2769371.png)
